4-{4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}morpholine
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Overview
Description
4-{4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}morpholine is a complex organic compound that features a morpholine ring, a nitrophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}morpholine typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the cyclization of appropriate precursors. The nitrophenyl group is introduced via nitration reactions, and the morpholine ring is incorporated through nucleophilic substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization reactions, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-{4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
4-{4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 4-{4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Methyltriphenylamine: Shares structural similarities but lacks the oxadiazole ring.
4-Methylpropiophenone: Contains a methylphenyl group but differs in the functional groups attached.
Indole Derivatives: Possess aromatic rings and nitrogen-containing heterocycles, similar to the oxadiazole ring in the compound.
Uniqueness
4-{4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}morpholine is unique due to the combination of its morpholine ring, nitrophenyl group, and oxadiazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-13-3-2-4-14(11-13)18-20-19(27-21-18)15-5-6-16(17(12-15)23(24)25)22-7-9-26-10-8-22/h2-6,11-12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXLSHFJAZPHPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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